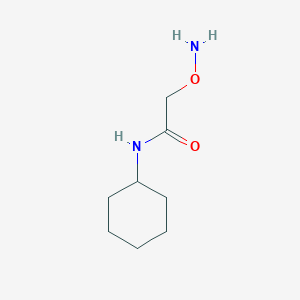

2-(aminooxy)-N-cyclohexylacetamide

CAS No.:

Cat. No.: VC13482423

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16N2O2 |

|---|---|

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | 2-aminooxy-N-cyclohexylacetamide |

| Standard InChI | InChI=1S/C8H16N2O2/c9-12-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6,9H2,(H,10,11) |

| Standard InChI Key | ARDWTCPRHWKEDX-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)NC(=O)CON |

| Canonical SMILES | C1CCC(CC1)NC(=O)CON |

Introduction

2-(aminooxy)-N-cyclohexylacetamide is a chemical compound characterized by the presence of an aminooxy functional group attached to an acetamide backbone with a cyclohexyl substituent. This structure imparts unique chemical and biological properties that make it valuable in various fields, including synthetic chemistry, pharmaceutical research, and biochemical studies.

Synthetic Routes

The synthesis of 2-(aminooxy)-N-cyclohexylacetamide typically involves:

-

Reacting aminooxyacetic acid with cyclohexylamine under aqueous conditions.

-

Catalysts such as aniline or phenylenediamine derivatives may be used to enhance reaction rates.

Industrial Production

On an industrial scale:

-

Continuous flow reactors are employed for optimization.

-

Advanced purification techniques ensure high yield and purity.

Types of Reactions

The compound undergoes the following reactions:

-

Oxidation: The aminooxy group can be oxidized using reagents like hydrogen peroxide or peracids.

-

Reduction: Reducing agents such as sodium borohydride can convert it into derivatives.

-

Substitution: The aminooxy group reacts with electrophiles, including alkyl halides.

Major Products

-

Oxime derivatives (from oxidation).

-

Amine derivatives (from reduction).

Pharmaceutical Research

-

Used in enzyme inhibition studies (e.g., monoamine oxidase inhibitors).

-

Explored for anti-inflammatory properties by targeting cyclooxygenase enzymes.

Bioconjugation

Its ability to form oxime bonds makes it a key reagent in protein modification, aiding in targeted drug delivery systems.

Material Science

The compound is utilized in polymer formulations to enhance material properties.

Enzyme Inhibition

Studies suggest that derivatives of this compound inhibit monoamine oxidase (MAO), which could lead to increased neurotransmitter levels, offering therapeutic potential for depression treatment.

Table: MAO-A Inhibition Data

| Compound | Dose (mg/kg) | Immobility Duration (s) | % Decrease in Immobility |

|---|---|---|---|

| VS25 | 15 | 67.48 ± 2.0 | 28.07 |

| 30 | 49.73 ± 2.0 | 46.98 | |

| 60 | 68.02 ± 3.0 | 27.49 |

Safety and Handling

While specific safety data for this compound is limited, standard precautions for handling organic chemicals should be followed:

-

Use personal protective equipment (PPE).

-

Conduct experiments in a well-ventilated area or fume hood.

-

Store the compound in a cool, dry place away from incompatible substances.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume